molecular formula C19H15ClN4O3S B2927382 2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953174-99-7

2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2927382
CAS No.: 953174-99-7
M. Wt: 414.86
InChI Key: POWMARLJDWLVCN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a novel chemical compound offered for research and development purposes. This small molecule features an imidazo[1,2-b]pyridazine core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure is elaborated with a methoxy group at the 6-position of the imidazopyridazine ring and a 2-chlorobenzenesulfonamide moiety attached via a phenyl linker. The incorporation of the sulfonamide functional group is of particular interest, as this motif is a key element in many compounds known to inhibit carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2) enzymes . Compounds within this class have been investigated as potential multi-target anti-inflammatory agents, designed to simultaneously inhibit CA, COX-2, and 5-lipoxygenase (5-LOX) enzymes, a strategy that may improve efficacy and avoid limitations of single-target therapies . The specific research applications for this compound could include enzymatic and cellular assays to elucidate its inhibitory profile and potency, as well as in vitro studies to understand its pharmacokinetic properties. The presence of the hydrophobic 2-chlorophenyl tail may be intended to influence binding affinity and selectivity towards specific enzyme isoforms . Researchers are exploring these pathways for potential applications in developing new therapeutic strategies for inflammation, pain, and cancer . This product is intended for laboratory research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-27-19-11-10-18-21-16(12-24(18)22-19)13-6-8-14(9-7-13)23-28(25,26)17-5-3-2-4-15(17)20/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWMARLJDWLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[1,2-b]pyridazines and exhibits a unique structural configuration that contributes to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C20H17ClN4O3SC_{20}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 428.9 g/mol. The structure includes a chloro-substituted benzene ring, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC20H17ClN4O3S
Molecular Weight428.9 g/mol
CAS Number946382-42-9
Structural FeaturesChloro, Methoxy, Imidazo[1,2-b]pyridazine

The biological activity of 2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways through:

  • Enzyme Inhibition : It may act as an inhibitor for specific phosphodiesterases (PDEs), particularly PDE4, which is involved in inflammatory processes and neurological functions.
  • Receptor Binding : The compound's structure allows for binding to receptors involved in cellular signaling, potentially influencing pathways related to inflammation and cancer progression.

Biological Activity Studies

Recent studies have explored the pharmacological profiles of similar compounds within the same class. For example:

  • PDE4 Inhibition : Research indicates that compounds with similar structures exhibit selective inhibition of PDE4B and PDE4D isoforms. These inhibitors have shown promise in reducing inflammation and improving cognitive function in animal models .
  • Antitumor Effects : Some derivatives have demonstrated antitumor activity in preclinical models, suggesting that modifications to the imidazo[1,2-b]pyridazine core can enhance efficacy against cancer cells .

Case Studies

  • Inflammation Models : In vivo studies using ovalbumin-induced asthmatic mice showed that PDE inhibitors reduced airway hyperreactivity and eosinophil peroxidase activity, indicating potential therapeutic applications for respiratory diseases .
  • Cancer Research : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity in cancer cells. Compounds similar to the target compound displayed moderate to high potency against RET-driven cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations Among Analogs

The following table highlights critical differences between the target compound and structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications
2-Chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide C₁₉H₁₄ClN₄O₃S 420.86 2-Cl-benzenesulfonamide, 6-methoxyimidazopyridazine Kinase inhibition (inferred)
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide C₂₀H₁₅F₃N₄O₃S 448.4 2-CF₃-benzenesulfonamide Enhanced lipophilicity
4-Fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide C₂₀H₁₅FN₄O₂ 362.36 Benzamide (replaces sulfonamide) Unknown (research compound)
YPC-21440 (Pan-Pim kinase inhibitor) C₂₄H₂₃N₅O₃S 473.54 Thiazolidine-2,4-dione, methylpiperazine Oncology (Pim kinase target)
(6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76) C₂₃H₂₀F₃N₅O 463.43 Methanone, cyclopropyl, trifluoromethylphenyl Retinol-binding protein antagonism
Key Observations:

Sulfonamide vs. Amide/Carbonyl Groups : Replacing sulfonamide with benzamide (as in ) reduces molecular weight and may alter solubility or target affinity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance receptor binding .

Heterocyclic Modifications : YPC-21440 replaces the phenyl bridge with a thiazolidine-2,4-dione system, enabling pan-Pim kinase inhibition. This highlights the imidazopyridazine core's versatility in drug design.

Functional Implications of Structural Differences

  • Kinase Inhibition Potential: The YPC series demonstrates that imidazopyridazine derivatives with piperazine substituents inhibit Pim kinases. The target compound’s sulfonamide group may target analogous ATP-binding pockets.
  • Thermodynamic Stability : Fluorinated analogs (e.g., ) may exhibit higher stability due to the electron-withdrawing CF₃ group, a consideration for prolonged drug action.

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